2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine
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Overview
Description
2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine is a compound that features a fused heterocyclic structure, combining pyrrole and triazine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine can be achieved through various methods. One common approach involves the cyclization of pyrrole derivatives with appropriate triazine precursors. For instance, the synthesis can be initiated by reacting pyrrole with bromohydrazone, followed by the formation of triazinium dicyanomethylide, and subsequent cyclization . Transition metal-mediated synthesis and rearrangement of pyrrolooxadiazines are also viable methods .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic routes for large-scale production. This includes the use of continuous flow processes to ensure high throughput and consistent quality. The use of transition metal catalysts and optimized reaction conditions are crucial for efficient industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the heterocyclic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or dimethyl sulfoxide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolo[2,1-f][1,2,4]triazin-7-yl oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential therapeutic properties.
Biology: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Medicine: It is a key component in the development of kinase inhibitors, which are used in cancer therapy. .
Mechanism of Action
The mechanism of action of 2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine involves its interaction with specific molecular targets, such as protein kinases. By binding to the active sites of these enzymes, the compound inhibits their activity, leading to the disruption of signaling pathways involved in cell proliferation and survival. This mechanism is particularly relevant in cancer therapy, where kinase inhibitors are used to target dysregulated kinases in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Avapritinib: A kinase inhibitor containing a pyrrolo[2,1-f][1,2,4]triazin-7-yl moiety, used in the treatment of gastrointestinal stromal tumors.
Remdesivir: An antiviral drug with a similar heterocyclic structure, used in the treatment of COVID-19
Uniqueness
2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine is unique due to its specific combination of pyrrole and triazine rings, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a therapeutic agent make it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C9H12N4 |
---|---|
Molecular Weight |
176.22 g/mol |
IUPAC Name |
2-pyrrolo[2,1-f][1,2,4]triazin-7-ylpropan-1-amine |
InChI |
InChI=1S/C9H12N4/c1-7(4-10)9-3-2-8-5-11-6-12-13(8)9/h2-3,5-7H,4,10H2,1H3 |
InChI Key |
XXPCPVIVLUBAFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C1=CC=C2N1N=CN=C2 |
Origin of Product |
United States |
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